Pentaerythritol tetrakis(3-mercaptobutyrate)
Description
Pentaerythritol tetrakis(3-mercaptobutyrate) (PETMB) is a tetrafunctional thiol-terminated compound derived from pentaerythritol, a polyol with a symmetrical four-arm structure. Its molecular formula is C21H36O8S4 (CAS: 31775-89-0), featuring four 3-mercaptobutyrate ester groups attached to the pentaerythritol core . PETMB is classified as a secondary thiol due to the mercapto group (-SH) located on the β-carbon of the butyrate chain . This structural characteristic distinguishes it from primary thiols like pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), where the -SH group is on the terminal carbon .
PETMB is widely used in thiol-ene click chemistry for synthesizing polymers, ionogels, and adhesives. Its tetrafunctionality enables high crosslinking density, making it valuable in UV-curable resins and elastomers . Commercial suppliers such as Showa Denko KK and Sigma-Aldrich provide PETMB under trade names like Karenz MT PE1 .
Properties
CAS No. |
31775-89-0 |
|---|---|
Molecular Formula |
C21H36O8S4 |
Molecular Weight |
544.8 g/mol |
IUPAC Name |
[3-(3-sulfanylbutanoyloxy)-2,2-bis(3-sulfanylbutanoyloxymethyl)propyl] 3-sulfanylbutanoate |
InChI |
InChI=1S/C21H36O8S4/c1-13(30)5-17(22)26-9-21(10-27-18(23)6-14(2)31,11-28-19(24)7-15(3)32)12-29-20(25)8-16(4)33/h13-16,30-33H,5-12H2,1-4H3 |
InChI Key |
VTLHIRNKQSFSJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)OCC(COC(=O)CC(C)S)(COC(=O)CC(C)S)COC(=O)CC(C)S)S |
Origin of Product |
United States |
Preparation Methods
Acylation with Acid Chlorides (Thionyl Chloride/Phosphorus Oxychloride)
This method uses thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as acylating agents with 4-dimethylaminopyridine (DMAP) catalysis.
- Molar ratios : 1:4:7 (pentaerythritol : 3-mercaptopropionic acid : acylating agent).
- Solvents : Dichloroethane, chloroform, or toluene.
- Conditions : 60–120°C for 1.5–2.5 hours under reflux.
- Alkali wash (sodium bicarbonate/sodium sulfite) to neutralize excess acid.
- Acid wash (HCl/H₂SO₄) to pH 2–3.
- Solvent removal under vacuum (-0.098 MPa).
Outcomes :
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| Yield | 98% | 97% | 98% |
| Tetraester Content | 97% | 96% | 94% |
| Chroma (APHA) | 4.1 | 4.3 | 5.3 |
Advantages : High reaction rates (>97% yield), low odor, and industrial scalability.
Acid-Catalyzed Esterification (p-Toluenesulfonic Acid)
A Dean-Stark-assisted approach for water removal during esterification.
- Reagents : Pentaerythritol, 3-mercaptobutanoic acid, p-toluenesulfonic acid (p-TSA) .
- Solvent : Toluene.
- Conditions : Reflux with continuous water separation for 4–6 hours.
Outcomes :
Limitations : Requires strict stoichiometric control (1:4.4 molar ratio) to minimize triester byproducts.
Carbodiimide-Mediated Coupling (DCC/DMAP)
A room-temperature method using N,N'-dicyclohexylcarbodiimide (DCC) for activated ester formation.
- Catalyst : DMAP (10 mol%).
- Solvent : Dichloromethane.
- Conditions : 4–6 hours at 25°C.
- Filtration to remove dicyclohexylurea byproduct.
- Alkali wash (10% Na₂CO₃) and brine wash .
Outcomes :
Drawbacks : Lower yield due to competing triester formation (n3/(3n1 + 4n2) = 0.45 critical for endpoint).
Optimized Industrial Synthesis (Acidic Catalyst + Ammonolysis)
A two-step process for high-purity PETMB.
- Esterification :
- Catalyst : Methanesulfonic acid.
- Molar ratio : 1:4.3–4.6 (pentaerythritol : 3-mercaptopropionic acid).
- Solvent : Cyclohexane.
- Ammonolysis : Treat with NH₃ to neutralize residual acid.
Outcomes :
- Tetraester Content : >99% after ammonolysis.
- Chroma : <10 APHA.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time (h) | Yield | Purity | Industrial Viability |
|---|---|---|---|---|---|---|
| Acylation | DMAP | Dichloroethane | 2–2.5 | 97–98% | 94–97% | High |
| Acid-Catalyzed | p-TSA | Toluene | 4–6 | 94.9% | NMR-confirmed | Moderate |
| Carbodiimide | DCC/DMAP | Dichloromethane | 4–6 | 80.3% | 97.5% | Low |
| Industrial Synthesis | Methanesulfonic acid | Cyclohexane | 7 | 95% | >99% | High |
Key Findings
- Acylation methods (SOCl₂/POCl₃) provide the best balance of yield (97–98%) and scalability.
- Carbodiimide coupling is less efficient due to byproduct formation but useful for lab-scale synthesis.
- Industrial synthesis prioritizes purity (>99%) through ammonolysis, albeit with longer reaction times.
Chemical Reactions Analysis
Esterification
The synthesis involves stepwise esterification of pentaerythritol’s four hydroxyl groups with 3-mercaptobutyric acid. The reaction progresses through intermediates (e.g., triesters) before reaching the tetraester product .
Thiol-Ene Crosslinking
The compound’s four thiol (–SH) groups enable rapid thiol-ene click chemistry with alkenes, forming polymer networks. This reaction is initiated by UV light or free radicals, making it critical for applications like coatings and adhesives .
Functionalization and Degradation
-
Polymeric networks : Reacts with tri/tetra-acrylates to form degradable polymers via thiol-ene reactions .
-
Heavy metal removal : Functionalizes poly(high internal phase emulsions) for water purification .
Polymerization and Materials
-
Dental restoratives : Forms thiol-ene-methacrylate composites for dental applications .
-
Solid polymer electrolytes : Used in lithium-ion batteries via PDMS-based networks .
Performance Characteristics
| Property | Value/Description |
|---|---|
| Density | ~1.219 g/cm³ (20°C) |
| Solubility | Practically insoluble in water |
| Thiol reactivity | Enables rapid crosslinking in thiol-ene systems |
Challenges and Innovations
-
Tetraester control : Achieving >90% tetraester content requires optimized catalysts (e.g., DMAP) and precise stoichiometry .
-
Industrial scalability : Patented methods reduce reaction times and improve product purity, addressing limitations of traditional esterifications .
This compound’s versatility stems from its thiol groups and ester backbone, enabling tailored reactivity for advanced materials and biomedical applications.
Scientific Research Applications
Pentaerythritol tetrakis(3-mercaptobutyrate) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymeric materials through thiol-ene click chemistry.
Biology: Functionalization of biomolecules for targeted delivery and imaging.
Medicine: Development of drug delivery systems and biocompatible materials.
Industry: Production of adhesives, coatings, and sealants with enhanced properties.
Mechanism of Action
The mechanism of action of pentaerythritol tetrakis(3-mercaptobutyrate) is primarily based on its thiol groups. These groups can undergo various chemical reactions, leading to the formation of stable products. The thiol-ene reaction, for example, involves the addition of thiol groups to alkenes, forming strong covalent bonds and resulting in polymeric networks with desirable properties .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares PETMB with structurally analogous pentaerythritol-based thiols:
Key Observations :
- Thiol Reactivity : Primary thiols (e.g., PETMP) exhibit faster reaction kinetics in thiol-ene systems compared to secondary thiols (e.g., PETMB) due to steric hindrance in the latter .
- Crosslinking Density : PETMB’s tetrafunctionality enables higher crosslinking than trifunctional (TAMB) or difunctional (BDMB) thiols, improving thermal stability and mechanical strength in polymers .
Material Properties in Thiol-Ene Systems
Studies on ionogels synthesized via thiol-ene photopolymerization highlight differences between PETMB and PETMP :
Mechanism : PETMB’s secondary thiols reduce chain mobility, leading to denser networks with enhanced mechanical properties but slower curing .
Specialized Derivatives
- Pentaerythritol Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (PTP): A phenolic antioxidant used in composites and perovskite solar cells to enhance thermal stability .
- Pentaerythritol Tetranitrate : An explosive compound, illustrating the diversity of pentaerythritol derivatives .
Biological Activity
Pentaerythritol tetrakis(3-mercaptobutyrate) (PETMB) is a polyfunctional compound characterized by its four mercaptobutyrate groups esterified to a pentaerythritol backbone. With a molecular formula of CHOS and a molecular weight of 544.77 g/mol, PETMB is notable for its diverse applications in organic synthesis, particularly in polymerization reactions, coatings, adhesives, and dental materials. This article explores the biological activity of PETMB, including its synthesis, applications, and relevant research findings.
Synthesis
The synthesis of PETMB typically involves the catalytic esterification of pentaerythritol with 3-mercaptobutyric acid. Common catalysts for this process include methanesulfonic acid and p-toluenesulfonic acid. The reaction yields a compound that is practically insoluble in water but exhibits unique properties due to its tetrafunctional structure.
Biological Activity and Applications
PETMB's biological activity is primarily attributed to its thiol groups, which can participate in various biochemical processes. The following are key areas where PETMB demonstrates significant biological activity:
- Crosslinking Agent : PETMB serves as an effective crosslinking agent in polymerization processes, enhancing the mechanical properties of materials such as hydrogels and elastomers.
- Biocompatibility : Studies indicate that PETMB-based polymers exhibit good biocompatibility, making them suitable for biomedical applications, including drug delivery systems and tissue engineering scaffolds.
- Antioxidant Properties : The thiol groups in PETMB can act as antioxidants, scavenging free radicals and potentially protecting cells from oxidative stress.
Research Findings
Recent studies have focused on the interactions and properties of PETMB in various formulations. Below are some significant findings:
- Mechanical Properties : Research has shown that incorporating PETMB into polymeric matrices significantly improves tensile strength and elasticity compared to non-crosslinked counterparts.
- Cell Viability : In vitro studies using fibroblast cells demonstrated that PETMB-based scaffolds promote cell adhesion and proliferation, indicating potential for use in regenerative medicine .
- Degradation Studies : Investigations into the degradation rates of PETMB-based materials revealed that they maintain structural integrity over extended periods while gradually degrading in physiological conditions .
Data Tables
The following tables summarize key properties and comparisons related to PETMB:
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 544.77 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Practically insoluble in water |
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Pentaerythritol tetrakis(3-mercaptopropionate) | CHOS | 488.66 g/mol | Shorter chain length; used primarily in similar applications |
| Trimethylolpropane tris(3-mercaptopropionate) | CHOS | 388.47 g/mol | Contains three mercaptopropionate groups; used in coatings |
Case Studies
- Fibroblast Regeneration : A study by Azman et al. (2020) demonstrated the fabrication of macroporous scaffolds using PETMB combined with hydroxyapatite for fibroblast regeneration. The results indicated enhanced cell viability and proliferation on these scaffolds compared to traditional materials .
- Polymer Properties : Research into the mechanical properties of ionogels containing PETMB revealed that the compound significantly enhances both mechanical strength and thermal stability, making it suitable for high-performance applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pentaerythritol tetrakis(3-mercaptobutyrate), and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via esterification of pentaerythritol with 3-mercaptobutyric acid using acid catalysts (e.g., methanesulfonic acid). Optimization involves water removal using composite absorbents (e.g., 4A molecular sieves, silica gel) to shift equilibrium toward product formation . Vacuum filtration and liquid-liquid separation are critical for isolating high-purity products .
- Key Parameters : Monitor reaction progress via residual thiol content (e.g., titration) and confirm completion at ≤1% unreacted mercaptobutyric acid .
Q. How is the purity and structural integrity of pentaerythritol tetrakis(3-mercaptobutyrate) verified experimentally?
- Characterization Techniques :
- Chromatography : HPLC (≥95% purity) .
- Spectroscopy : Confirm thiol (-SH) and ester (-COO-) groups via FT-IR; compare with reference SMILES strings for structural validation .
- Physicochemical Properties : Refractive index (n20/D ≈ 1.531), density (1.28 g/mL), and boiling point (275°C/1 mmHg) .
Advanced Research Questions
Q. What methodologies are employed to analyze the crosslinking efficiency of pentaerythritol tetrakis(3-mercaptobutyrate) in elastomer networks, and how do entanglements affect mechanical properties?
- Experimental Design :
- Network Formation : Use pentaerythritol tetrakis(3-mercaptobutyrate) as a tetrafunctional crosslinker in thiol-ene systems. Monitor gelation via rheometry .
- Mechanical Analysis : Stress-strain testing under uniaxial tension; compare experimental modulus with the constrained junction model to identify contributions from trapped entanglements .
Q. How do stoichiometric imbalances in thiol-ene reactions impact the thermal and mechanical properties of polymer networks using pentaerythritol tetrakis(3-mercaptobutyrate)?
- Methodology :
- Stoichiometric Variation : Adjust thiol:ene ratios (e.g., 1:1 to 1:2) and characterize outcomes via DSC (glass transition temperature, Tg) and dynamic mechanical analysis (DMA) .
- Thermal Stability : TGA to assess decomposition onset; correlate with crosslink density. Excess thiol improves oxidative stability but may reduce Tg due to unreacted chains .
Q. How can discrepancies between experimental and theoretical network parameters be resolved in studies involving pentaerythritol tetrakis(3-mercaptobutyrate)?
- Approach :
- Advanced Modeling : Combine Flory-Rehner theory with small-angle neutron scattering (SANS) to quantify entanglement contributions .
- Empirical Adjustments : Apply correction factors to theoretical Mc values based on swelling data and sol fraction measurements .
Methodological Considerations for Data Contradictions
- Crosslinking Efficiency : Discrepancies often arise from incomplete conversion or side reactions. Use real-time FT-IR or Raman spectroscopy to track thiol consumption .
- Antioxidant Synergy : When combining with phenolic antioxidants (e.g., Irganox 1010), assess additive vs. antagonistic effects via oxidative induction time (OIT) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
